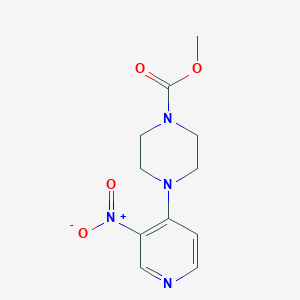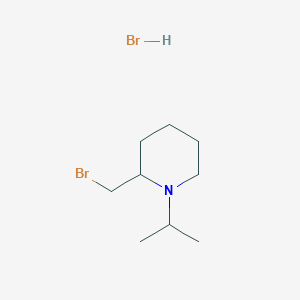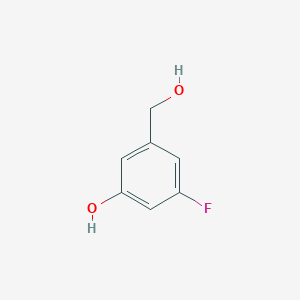
1-Boc-3-amino-3-trifluoromethylpiperidine
Vue d'ensemble
Description
1-Boc-3-amino-3-trifluoromethylpiperidine, also known as tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H19F3N2O2 . It is often used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H19F3N2O2 . The molecular weight of this compound is 268.28 .Applications De Recherche Scientifique
Combinatorial Chemistry Scaffolds
1-Boc-3-amino-3-trifluoromethylpiperidine is a versatile building block for combinatorial chemistry, as demonstrated by the synthesis of triazolyl-substituted 3-aminopiperidines. These compounds were prepared through nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, showcasing the molecule's utility in generating new scaffolds for drug discovery and medicinal chemistry (Schramm et al., 2010).
Synthesis of Protected Amino Acids
The molecule also plays a critical role in the synthesis of orthogonally protected amino acids, crucial intermediates for constructing peptides and other nitrogen-containing compounds. Its use has been highlighted in the scalable synthesis of 3,4-aziridinopiperidine as a precursor to 4-substituted 3-aminopiperidines, underlining its importance in the preparation of biologically active compounds (Schramm et al., 2009).
Catalyst for N-tert-Butoxycarbonylation
The compound has been utilized in the efficient N-tert-butoxycarbonylation of amines, showcasing its role in protecting group chemistry. This process is vital for peptide synthesis, where the N-Boc group is a common protective group used to prevent undesired reactions at the amine functionality. The use of heteropoly acid as a catalyst for this reaction emphasizes the compound's utility in environmentally benign synthesis processes (Heydari et al., 2007).
Building Blocks for Peptidomimetics
Its application extends to the development of 3-arylpiperidines, important scaffolds in pharmaceutical research. The palladium-catalyzed migrative Negishi coupling methodology used to access 3-aryl-N-Boc-piperidines underscores the compound's versatility in constructing complex structures directly from simpler piperidine rings, facilitating the synthesis of potential therapeutic agents (Millet & Baudoin, 2015).
Fluorinated Amino Acid Derivatives
Furthermore, the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine exemplifies the molecule's use in generating fluorinated amino acid derivatives, which are valuable in medicinal chemistry and drug development due to their unique physicochemical properties (Wang Junming, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(15,7-16)11(12,13)14/h4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXPUFWSRUNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)



